N1‑Regioisomeric Purity Advantage over 6‑(2‑Oxopropyl)pyrimidine‑2,4‑dione in Dual BRD4/PLK1 Inhibitor Scaffolds
The 2‑oxopropyl group placed at N1 yields an entirely different pharmacophoric geometry compared with the 6‑substituted regioisomer. In a recent study of pyrimidine‑2,4‑dione‑based dual BRD4/PLK1 inhibitors, the 6‑(2‑oxopropyl) analogue exhibited IC₅₀ values of 0.029 μM (BRD4) and 0.094 μM (PLK1), nearing the potency of the clinical candidate volasertib (IC₅₀ = 0.017 and 0.025 μM) . The N1‑substituted regioisomer, represented by 1‑(2‑oxopropyl)pyrimidine‑2,4(1H,3H)‑dione, presents the ketone moiety in a topologically distinct vector, making it a critical negative‑control or alternative‑scaffold tool where the 6‑substitution pattern is structurally impossible or pharmacologically disfavoured .
| Evidence Dimension | Positional isomerism – BRD4/PLK1 inhibitory potency |
|---|---|
| Target Compound Data | 1‑(2‑oxopropyl) regioisomer (N1‑substituted); no direct BRD4/PLK1 IC₅₀ data available |
| Comparator Or Baseline | 6‑(2‑oxopropyl)pyrimidine‑2,4‑dione derivative: BRD4 IC₅₀ = 0.029 μM, PLK1 IC₅₀ = 0.094 μM; volasertib: BRD4 IC₅₀ = 0.017 μM, PLK1 IC₅₀ = 0.025 μM |
| Quantified Difference | Topological divergence in H‑bond donor/acceptor orientation; potency difference expected but not measured for the N1 isomer |
| Conditions | In‑vitro enzyme inhibition assays (BRD4 and PLK1) |
Why This Matters
Researchers probing the regioisomeric SAR of pyrimidine‑2,4‑dione kinase inhibitors require both the N1‑ and 6‑substituted variants to decouple positional effects on potency – the N1 compound is essential for completing the SAR matrix.
